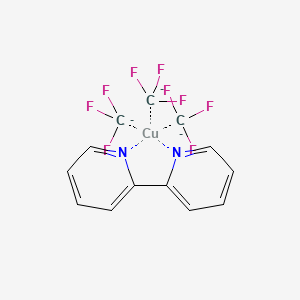
(bpy)Cu(CF3)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper, commonly referred to as (bpy)Cu(CF3)3, is a copper complex with three trifluoromethyl groups and a bipyridine ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper typically involves the reaction of copper(I) chloride or pre-generated copper(I) trifluoromethyl with trifluoromethyltrimethylsilane (CF3SiMe3) and potassium fluoride (KF) in dimethylformamide (DMF) under an air atmosphere . The reaction proceeds as follows:
[ \text{CuCl} + 3 \text{CF3SiMe3} + \text{KF} \rightarrow \text{(bpy)Cu(CF3)3} + \text{by-products} ]
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: The trifluoromethyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve solvents such as DMF or acetonitrile (CH3CN) and may require inert atmospheres .
Major Products
The major products formed from reactions involving (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper depend on the specific reaction type. For example, oxidation may yield copper(II) complexes, while substitution reactions may produce new copper complexes with different ligands .
Scientific Research Applications
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper exerts its effects involves the coordination of the bipyridine ligand to the copper center, stabilizing the complex and facilitating various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by increasing the electron density on the copper atom, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)nickel: Similar structure but with nickel instead of copper.
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)palladium: Similar structure but with palladium instead of copper.
Uniqueness
(2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)copper is unique due to its high reactivity and stability, which are attributed to the presence of trifluoromethyl groups and the bipyridine ligand. These properties make it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C13H8CuF9N2-3 |
|---|---|
Molecular Weight |
426.75 g/mol |
IUPAC Name |
copper;2-pyridin-2-ylpyridine;trifluoromethane |
InChI |
InChI=1S/C10H8N2.3CF3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3)4;/h1-8H;;;;/q;3*-1; |
InChI Key |
AFWFCKPJRVCIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


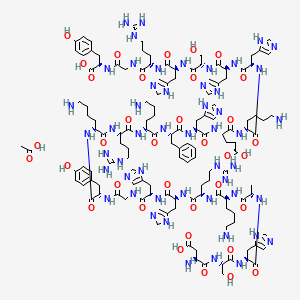
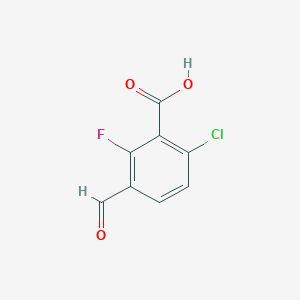
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
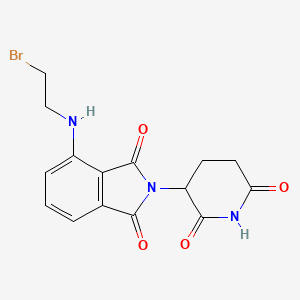

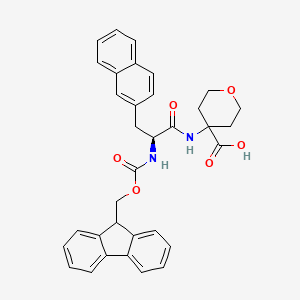
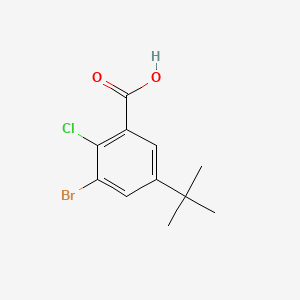

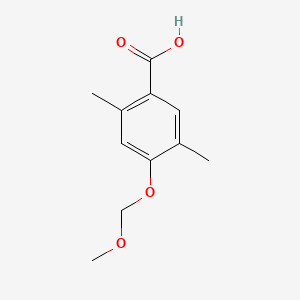
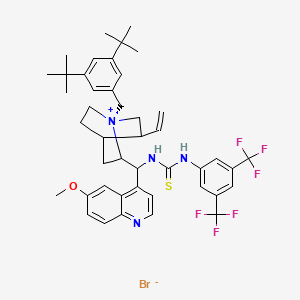
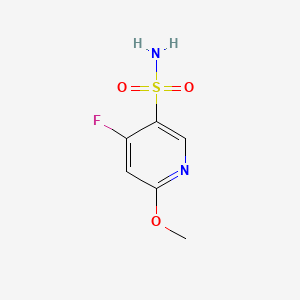
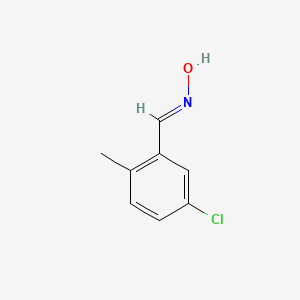
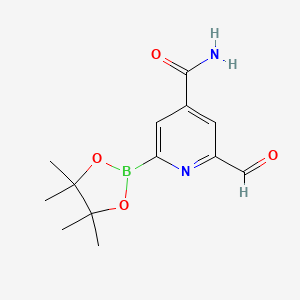
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
